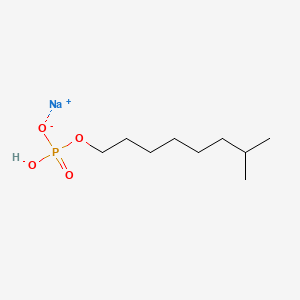
(1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide is a quaternary ammonium compound with a unique structure that includes a benzyl group substituted with dimethyl and hydroxy groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide typically involves the reaction of 3,4-dimethylbenzyl alcohol with ethyltrimethylammonium iodide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted quaternary ammonium compounds. The specific products depend on the reagents and conditions used in the reactions .
Wissenschaftliche Forschungsanwendungen
(1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in studies related to cell membrane permeability and ion transport.
Wirkmechanismus
The mechanism of action of (1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide involves its interaction with cell membranes and ion channels. The compound can alter membrane permeability and affect ion transport, leading to various biological effects. The molecular targets include ion channels and membrane proteins, and the pathways involved are related to ion transport and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quaternary ammonium compounds such as benzalkonium chloride, cetyltrimethylammonium bromide, and dodecyltrimethylammonium chloride. These compounds share similar structures and properties but differ in their specific substituents and functional groups .
Uniqueness
(1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other quaternary ammonium compounds may not be as effective .
Eigenschaften
CAS-Nummer |
97197-13-2 |
|---|---|
Molekularformel |
C14H24INO |
Molekulargewicht |
349.25 g/mol |
IUPAC-Name |
1-[(3,4-dimethylphenyl)methoxy]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C14H24NO.HI/c1-11-7-8-14(9-12(11)2)10-16-13(3)15(4,5)6;/h7-9,13H,10H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BNZSOGLVUXQPPX-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(C=C1)COC(C)[N+](C)(C)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


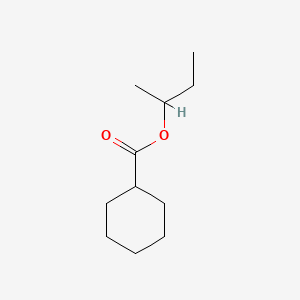
![2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate](/img/structure/B13786323.png)
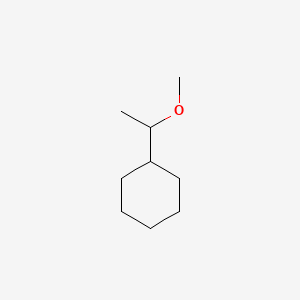
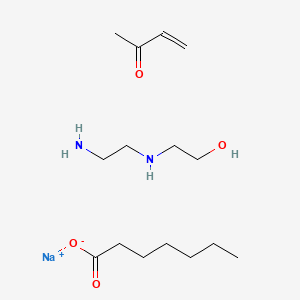
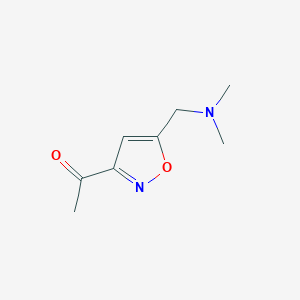

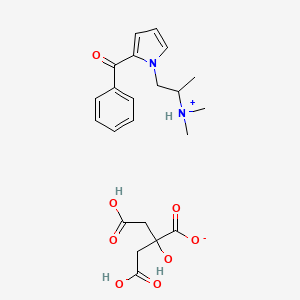
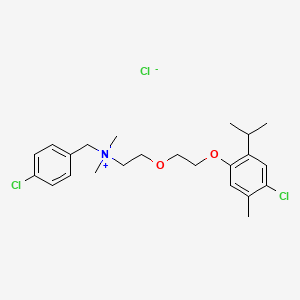
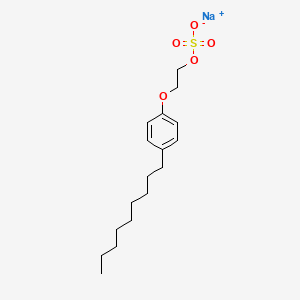
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
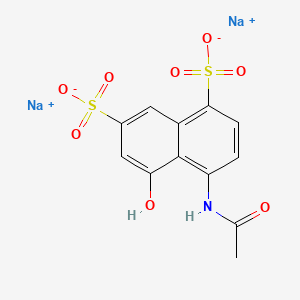
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)

